4-Acetoxy-N,N-diethyltryptamine, commonly referred to as 4-acetoxy DET, is a psychedelic compound belonging to the tryptamine family. It was first synthesized in 1958 by Albert Hofmann at Sandoz Laboratories. The compound possesses a molecular formula of CHNO and a molar mass of approximately 274.364 g/mol. 4-acetoxy DET is structurally related to other tryptamines, such as psilocybin and dimethyltryptamine, and is known for its psychoactive properties, which are primarily mediated through serotonin receptor agonism, particularly at the 5-HT receptor .
The primary chemical reaction involving 4-acetoxy DET is its hydrolysis in biological systems. Upon administration, it is rapidly converted into 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) by serum esterases. This metabolic transformation is significant as it suggests that the psychoactive effects of 4-acetoxy DET are largely due to its active metabolite, 4-HO-DET .
4-Acetoxy DET exhibits notable psychoactive effects characterized by alterations in perception, mood, and cognition. Its effects are typically felt within 30 minutes to an hour after oral ingestion, with a duration of action ranging from 4 to 6 hours. The compound has shown to have a dose-dependent response at serotonin receptors, particularly the 5-HT receptor, which is implicated in its hallucinogenic effects. Studies indicate that the effective dose for subjective effects typically falls within the range of 10 to 25 mg when taken orally .
The synthesis of 4-acetoxy DET can be achieved through several methods, often involving the acetylation of N,N-diethyltryptamine (DET). A common synthetic route includes:
This method allows for the selective acetylation of the indole nitrogen while preserving the integrity of the ethyl side chains .
While primarily known for its psychoactive properties, research into 4-acetoxy DET and similar compounds has been expanding in various fields:
Interaction studies have demonstrated that 4-acetoxy DET acts as a partial agonist at various serotonin receptors, particularly the 5-HT receptor. In vitro studies using cell lines have shown that it can induce calcium mobilization similar to other tryptamines, suggesting comparable mechanisms of action . Additionally, its interaction with monoamine transporters has been explored, indicating potential implications for neurotransmitter modulation.
Several compounds share structural similarities with 4-acetoxy DET, each exhibiting unique pharmacological profiles:
Compound Name | Structural Features | Psychoactive Effects |
---|---|---|
Psilocybin | Phosphate group on indole | Hallucinogenic |
O-Acetylpsilocin | Acetoxy group on dimethyltryptamine | Hallucinogenic |
4-Hydroxy-N,N-dimethyltryptamine | Hydroxyl group on dimethyltryptamine | Hallucinogenic |
N,N-Dimethyltryptamine | Dimethyl substitution on tryptamine | Hallucinogenic |
5-Methoxy-N,N-dimethyltryptamine | Methoxy group on dimethyltryptamine | Hallucinogenic |
Uniqueness of 4-Acetoxy DET: Unlike many other tryptamines, 4-acetoxy DET's unique acetoxy substitution allows it to be metabolized into an active form (4-HO-DET), which may enhance its psychoactive properties compared to others that do not undergo similar metabolic transformations .